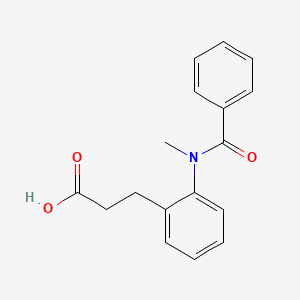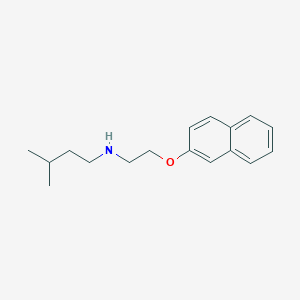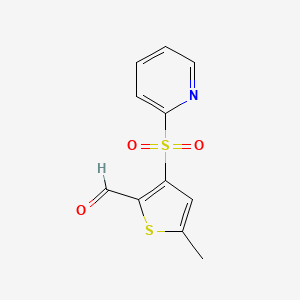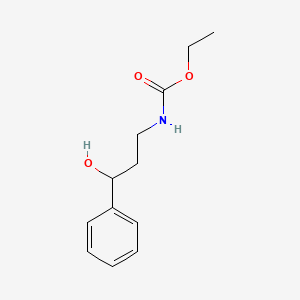
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester is an organic compound characterized by the presence of a urethane group attached to a 3-hydroxy-3-phenylpropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester typically involves the reaction of 3-hydroxy-3-phenylpropylamine with an isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the urethane linkage. Common reagents used in this synthesis include phenyl isocyanate and catalysts such as dibutyltin dilaurate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urethane group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylpropylurethane.
Reduction: Formation of 3-hydroxy-3-phenylpropylamine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations .
作用機序
The mechanism of action of (3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The urethane group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function .
類似化合物との比較
Similar Compounds
- N-(3-hydroxy-3-phenylpropyl)carbamate
- N-(3-hydroxy-3-phenylpropyl)amide
- N-(3-hydroxy-3-phenylpropyl)ester
Uniqueness
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester is unique due to its specific combination of a urethane group with a 3-hydroxy-3-phenylpropyl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
ethyl N-(3-hydroxy-3-phenylpropyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)13-9-8-11(14)10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
InChIキー |
UXMBISFVVOGCNQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCCC(C1=CC=CC=C1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
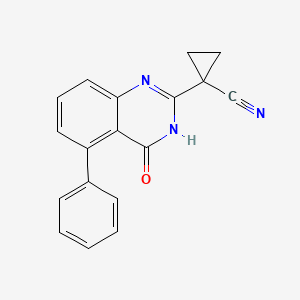
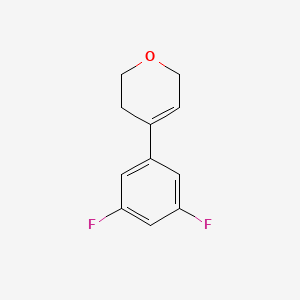
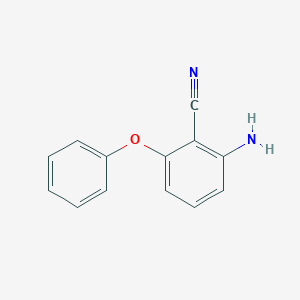
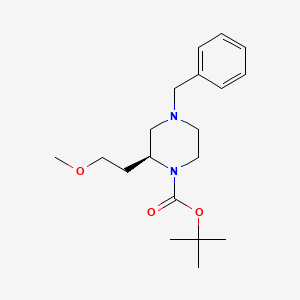
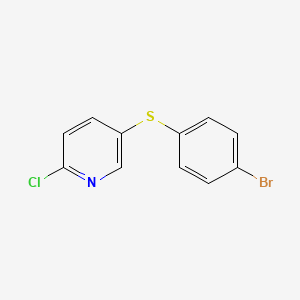
![1H-Pyrrolo[2,3-b]pyridine-3acetic acid,1-[(4-cyano-3-ethoxyphenyl)sulfonyl]-2-methyl-,methyl ester](/img/structure/B8346053.png)
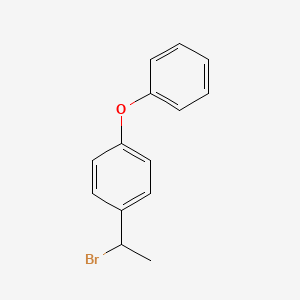
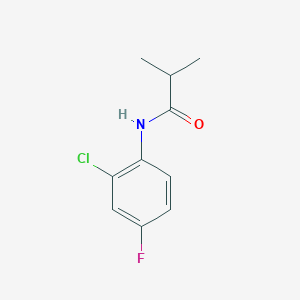
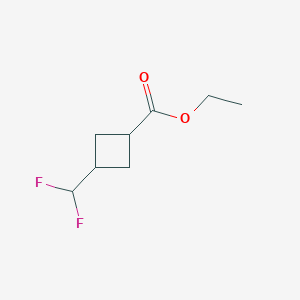
![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B8346085.png)
